Cas no 771-62-0 (Pentafluorothiophenol)

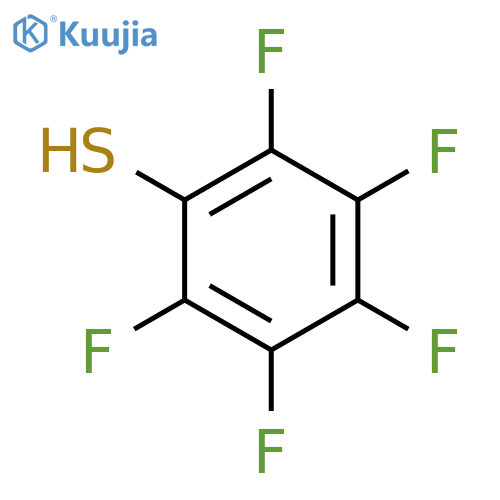

Pentafluorothiophenol structure

商品名:Pentafluorothiophenol

Pentafluorothiophenol 化学的及び物理的性質

名前と識別子

-

- pentafluorothiophenol

- Pentafluorobenzenethiol

- 2,3,4,5,6-Pentafluorothiophenol

- 2,3,4,5,6-pentafluorobenzenethiol

- (Pentafluorophenyl)thiol

- Mercapto(pentafluoro)benzene

- NSC 88286

- PFBT

- BENZENETHIOL, PENTAFLUORO-

- Pentafluorobenzenethiol-

- PENTAFLUOROPHENYL MERCAPTAN

- NSC88286

- CM7UNQ95TJ

- UVAMFBJPMUMURT-UHFFFAOYSA-N

- Pentafluorothiophenol, 97%

- 2,3,4,5,6-pentafluorobenzene-1-thiol

- pentafluorobenzene thiol

- pentafluorobenzene-1-thiol

- NCIOpen2_001523

- FT-0632928

- FS-4462

- NS00041772

- 2,3,4,5,6-Pentafluorothiophenol, 97%

- A838986

- WLN: SHR BF CF DF EF FF

- SCHEMBL48428

- DTXSID10227887

- AKOS000121543

- CS-0031672

- MFCD00004828

- 2,3,4,5,6-Pentafluorothiphenol

- D92030

- EINECS 212-236-3

- BRN 1876292

- EN300-21203

- 2,3,4,5,6-Pentafluorophenyl hydrosulfide

- perfluorothiophenol

- 2,3,4,5,6-Pentafluorobenzenethiol #

- Benzenethiol, 2,3,4,5,6-pentafluoro-

- P0861

- UNII-CM7UNQ95TJ

- NSC-88286

- 771-62-0

- STL557846

- BBL104032

- DB-056182

- DTXCID60150378

- Pentafluorothiophenol

-

- MDL: MFCD00004828

- インチ: 1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H

- InChIKey: UVAMFBJPMUMURT-UHFFFAOYSA-N

- ほほえんだ: S([H])C1C(=C(C(=C(C=1F)F)F)F)F

- BRN: 1876292

計算された属性

- せいみつぶんしりょう: 199.97200

- どういたいしつりょう: 199.972

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 1

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.501 g/mL at 25 °C(lit.)

- ゆうかいてん: -24°C(lit.)

- ふってん: 143°C(lit.)

- フラッシュポイント: 華氏温度:123.8°f

摂氏度:51°c - 屈折率: n20/D 1.4645(lit.)

- ようかいど: ほとんど溶けない(0.048 g/l)(25ºC)、

- すいようせい: Insoluble in water.

- PSA: 38.80000

- LogP: 2.67080

- かんど: Stench

- ようかいせい: 未確定

Pentafluorothiophenol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226,H302,H312,H314,H331

- 警告文: P261,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2920 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 10-20/21/22-34

- セキュリティの説明: S16-S26-S36-S36/37/39-S45

- 福カードFコード:10-13-23

- RTECS番号:DC1940000

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:3

- リスク用語:R10; R34

- 危険レベル:3

- 包装グループ:II

- 包装等級:III

Pentafluorothiophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21203-0.05g |

pentafluorobenzene-1-thiol |

771-62-0 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-21203-5.0g |

pentafluorobenzene-1-thiol |

771-62-0 | 95% | 5.0g |

$69.0 | 2023-02-14 | |

| TRC | P273565-50mg |

Pentafluorothiophenol |

771-62-0 | 50mg |

$ 64.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61010-5g |

Pentafluorothiophenol |

771-62-0 | 5g |

¥468.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61010-1g |

Pentafluorothiophenol |

771-62-0 | 1g |

¥128.0 | 2021-09-08 | ||

| Fluorochem | 003278-5g |

Pentafluorothiophenol |

771-62-0 | 97% | 5g |

£18.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P113647-5g |

2,3,4,5,6-Pentafluorothiophenol |

771-62-0 | AR,97.0% | 5g |

¥569.00 | 2021-05-24 | |

| TRC | P273565-500mg |

Pentafluorothiophenol |

771-62-0 | 500mg |

$ 109.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D956638-25g |

PENTAFLUOROTHIOPHENOL |

771-62-0 | 97% | 25g |

$175 | 2024-06-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0861-5G |

Pentafluorobenzenethiol |

771-62-0 | >98.0%(GC) | 5g |

¥625.00 | 2024-04-16 |

Pentafluorothiophenol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:771-62-0)五氟苯硫酚

注文番号:LE1660416

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

Pentafluorothiophenol 関連文献

-

1. Benzenethiolato-derivatives of iridium(I) and iridium(III)M. H. B. Stiddard,R. E. Townsend J. Chem. Soc. A 1970 2719

-

Mohamed A. Mezour,Rachelle M. Choueiri,Olena Lukoyanova,R. Bruce Lennox,Dmitrii F. Perepichka Nanoscale 2016 8 16955

-

Hyunbok Lee,Yue Zhang,Lei Zhang,Timothy Mirabito,Edmund K. Burnett,Stefan Trahan,Ali Reza Mohebbi,Stefan C. B. Mannsfeld,Fred Wudl,Alejandro L. Briseno J. Mater. Chem. C 2014 2 3361

-

Wei Guo,Wen Tan,Mingming Zhao,Kailiang Tao,Lv-Yin Zheng,Yongquan Wu,Deliang Chen,Xiao-Lin Fan RSC Adv. 2017 7 37739

-

Luxi Tan,Yunlong Guo,Yang Yang,Guanxin Zhang,Deqing Zhang,Gui Yu,Wei Xu,Yunqi Liu Chem. Sci. 2012 3 2530

771-62-0 (Pentafluorothiophenol) 関連製品

- 130922-39-3(Benzenethiol, 2,3-difluoro- (9CI))

- 769-40-4(2,3,5,6-tetrafluorothiophenol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:771-62-0)Pentafluorothiophenol

清らかである:99%/99%/99%

はかる:25g/5g/100g

価格 ($):840.0/207.0/1131.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:771-62-0)2,3,4,5,6-Pentafluorothiophenol

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ